molecular formula C14H16O B059193 4-Benzyl-4-methylcyclohex-2-enone CAS No. 1207111-35-0

4-Benzyl-4-methylcyclohex-2-enone

Cat. No. B059193
CAS RN: 1207111-35-0
M. Wt: 200.28 g/mol
InChI Key: GWUBDLBLYGGXJB-UHFFFAOYSA-N
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Description

4-Benzyl-4-methylcyclohex-2-enone is a chemical compound with the molecular formula C14H16O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of cyclohexenones, such as 4-Benzyl-4-methylcyclohex-2-enone, involves various methods. One method uses allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . Another approach involves the use of silyl enol ethers as a masked source of saturated ketones to derive β-aryl enones and their derivatives by dehydrosilylation to generate enones in situ and subsequent oxidative arylation with arylboronic acids .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-4-methylcyclohex-2-enone consists of a six-membered cyclohexene ring with a ketone functional group at the 2-position. It also has a methyl group and a benzyl group attached to the 4-position .


Chemical Reactions Analysis

Cyclohexenones, such as 4-Benzyl-4-methylcyclohex-2-enone, can undergo various chemical reactions. For instance, they can be involved in Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions . They can also participate in reactions involving the conversion of heptane-2,6-dione to 3-methylcyclohex-2-enone with NaOEt, EtOH .


Physical And Chemical Properties Analysis

4-Benzyl-4-methylcyclohex-2-enone has a molecular weight of 200.28 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-methylcyclohex-2-enone in chemical reactions often involves the formation of enolates or carbanions, which can then participate in various reactions such as nucleophilic attack or deprotonation .

Safety and Hazards

According to its Safety Data Sheet, 4-Benzyl-4-methylcyclohex-2-enone is classified under Acute toxicity, oral (Category 4, H302) and Skin corrosion/irritation (Category 2, H315) . It should be handled with care, and appropriate safety measures should be taken during its use.

properties

IUPAC Name

4-benzyl-4-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUBDLBLYGGXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545162
Record name 4-Benzyl-4-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-4-methylcyclohex-2-enone

CAS RN

1207111-35-0
Record name 4-Benzyl-4-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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